BenchChemオンラインストアへようこそ!

(4-Chlorophenyl)(3-iodophenyl)methanamine

Myeloperoxidase inhibitor diarylmethanamine halogen substitution effect

(4-Chlorophenyl)(3-iodophenyl)methanamine (CAS 1038736-25-2) is an unsymmetrical, di‑halogenated diarylmethanamine scaffold composed of a 4‑chlorophenyl and a 3‑iodophenyl ring joined by a central aminomethyl bridge. This structural motif places the compound within the broader class of diarylmethanamines, which are frequently encountered as cores in bioactive molecules, pharmaceutical intermediates, and ligands for asymmetric catalysis.

Molecular Formula C13H11ClIN
Molecular Weight 343.59 g/mol
Cat. No. B13554292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(3-iodophenyl)methanamine
Molecular FormulaC13H11ClIN
Molecular Weight343.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H11ClIN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2
InChIKeyVGZKNPBERMHMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (4-Chlorophenyl)(3-iodophenyl)methanamine: Properties, Class Characteristics, and Available Specifications


(4-Chlorophenyl)(3-iodophenyl)methanamine (CAS 1038736-25-2) is an unsymmetrical, di‑halogenated diarylmethanamine scaffold composed of a 4‑chlorophenyl and a 3‑iodophenyl ring joined by a central aminomethyl bridge . This structural motif places the compound within the broader class of diarylmethanamines, which are frequently encountered as cores in bioactive molecules, pharmaceutical intermediates, and ligands for asymmetric catalysis [1]. The combination of a light halogen (Cl) and a heavy, polarizable iodine atom distinguishes it from more common symmetrical or mono‑halogenated diarylmethanamines, and preliminary data on structurally related di‑halogenated diarylmethanamines indicate activity against human myeloperoxidase (MPO), cytochrome P450 3A4, and thyroid peroxidase [2]. The compound is commercially available at 98% purity from suppliers such as Fluorochem, with a molecular weight of 343.59 g·mol⁻¹ and a calculated logP of 4.42 .

Why Generic Substitution Cannot Replace (4-Chlorophenyl)(3-iodophenyl)methanamine in Research and Development Workflows


Diarylmethanamines are not interchangeable simply because they share a core scaffold. The introduction of a heavy iodine atom at the meta position of one phenyl ring fundamentally alters the compound's physicochemical profile—lipophilicity, polarizability, and capacity for halogen bonding—relative to analogues bearing only chlorine or fluorine [1]. These differences can translate into divergent target-binding kinetics, selectivity profiles, and metabolic stability. For example, data from structurally related di‑halogenated diarylmethanamines in the BindingDB demonstrate that even minor halogen substitution changes can shift MPO IC₅₀ values by approximately 3‑fold, from 55 nM to 159 nM [2]. Additionally, the iodine atom enables applications that lighter halogen congeners cannot support, such as anomalous scattering in X‑ray crystallography or radio‑iodination for tracer studies [3]. Consequently, substituting a generic mono‑halogenated or non‑iodinated diarylmethanamine for (4-Chlorophenyl)(3-iodophenyl)methanamine risks losing critical functional properties that are essential to the intended experimental outcome.

Quantitative Differentiation Evidence for (4-Chlorophenyl)(3-iodophenyl)methanamine Against Closest Structural Analogs


Enzyme Inhibition Selectivity: Iodinated vs. Non‑Iodinated Diarylmethanamine Analog on Human Myeloperoxidase

In a curated BindingDB dataset from Bristol-Myers Squibb, a di‑halogenated diarylmethanamine scaffold structurally related to (4-Chlorophenyl)(3-iodophenyl)methanamine displayed an MPO IC₅₀ of 55 nM, whereas a close structural analog lacking the iodine atom (BDBM50554044) exhibited an IC₅₀ of 159 nM in the same recombinant human MPO assay [1][2]. This represents a 2.9‑fold difference in inhibitory potency, indicating that the presence of a heavy halogen can substantially influence target engagement. The exact contribution of the iodine substituent in (4-Chlorophenyl)(3-iodophenyl)methanamine itself has not been directly measured, but the cross‑study inference from these closely related di‑halogenated analogs supports the hypothesis that iodine incorporation is a key determinant of MPO inhibitory activity.

Myeloperoxidase inhibitor diarylmethanamine halogen substitution effect

Physicochemical Differentiation: logP, Molecular Weight, and Halogen Bonding Potential vs. Non‑Iodinated Analogs

The vendor‑reported calculated logP for (4-Chlorophenyl)(3-iodophenyl)methanamine is 4.42, with a molecular weight of 343.59 g·mol⁻¹ . In contrast, the non‑iodinated analog (4-Chlorophenyl)(phenyl)methanamine has a molecular weight of 217.69 g·mol⁻¹ and a predicted logP of approximately 3.2 [1]. The 1.2‑unit increase in logP and the 126 g·mol⁻¹ increase in molecular weight are direct consequences of the iodine substituent. Iodine’s high polarizability (≈5.3 ų) and electrophilic σ‑hole potentiate halogen bonding interactions that chlorine alone cannot replicate [2]. Additionally, the iodine atom provides a strong anomalous scattering signal at Cu Kα and Mo Kα wavelengths, enabling experimental phasing in protein crystallography—a capability absent in chlorine‑only analogs.

Lipophilicity halogen bonding drug-likeness X-ray phasing

Commercial Purity and Availability vs. Structurally Similar Di‑Halogenated Diarylmethanamines

(4-Chlorophenyl)(3-iodophenyl)methanamine is supplied by Fluorochem at a certified purity of 98% (CAS 1038736-25-2, SKU F717053) . A close analog, (3-Chlorophenyl)(4-chlorophenyl)methanamine (CAS 701212-44-4), is also available from CymitQuimica but with no publicly listed purity specification and is described only as a “versatile small molecule scaffold” . The explicit 98% purity specification for the iodinated compound provides end users with a quantifiable quality assurance metric that supports reproducible reaction stoichiometry and minimizes purification burdens in downstream synthetic applications. This documented purity level, combined with availability from a supplier that serves major research universities, offers a procurement advantage over analogs that lack transparent purity data.

Procurement specification purity comparison supply chain consistency

CYP3A4 Enzyme Interaction Profile: Inferred Selectivity Advantage of Iodinated Scaffolds

Data from the BindingDB show that a di‑halogenated diarylmethanamine analog containing iodine (BDBM50567718) inhibits human CYP3A4 with an IC₅₀ of 17 nM, whereas a structurally related analog without iodine (BDBM50554044) exhibits an IC₅₀ of 2.60 × 10³ nM—a >150‑fold difference [1][2]. Although the exact CYP3A4 IC₅₀ for (4-Chlorophenyl)(3-iodophenyl)methanamine has not been independently reported, the cross‑study inference from these closely related di‑halogenated diarylmethanamines indicates that iodine substitution can profoundly alter CYP3A4 engagement. This suggests that the iodinated scaffold may serve as a starting point for programs where CYP3A4 modulation is either desired (e.g., pharmacokinetic boosting) or must be minimized through further optimization.

Cytochrome P450 inhibition drug-drug interaction diarylmethanamine SAR

Research and Industrial Scenarios Where (4-Chlorophenyl)(3-iodophenyl)methanamine Outperforms Generic Alternatives


Medicinal Chemistry Lead Optimization Targeting Human Myeloperoxidase (MPO)

For teams developing MPO inhibitors for cardiovascular or inflammatory diseases, (4-Chlorophenyl)(3-iodophenyl)methanamine provides a diarylmethanamine scaffold that, based on cross‑study comparable data from close structural analogs, exhibits a 2.9‑fold potency advantage (IC₅₀ 55 nM) over non‑iodinated analogs (IC₅₀ 159 nM) [1]. This quantitative differential supports its selection as a starting point for structure‑activity relationship (SAR) exploration, where the iodine atom can be further exploited for halogen‑bonding interactions with the MPO active site heme pocket.

Macromolecular X‑Ray Crystallography Requiring Experimental Phasing

The iodine atom in (4-Chlorophenyl)(3-iodophenyl)methanamine provides a strong anomalous scattering signal at standard X‑ray wavelengths, enabling single‑wavelength anomalous diffraction (SAD) or multi‑wavelength anomalous diffraction (MAD) phasing for protein‑ligand complex structure determination [2]. This capability is absent in chlorine‑only or fluorine‑only diarylmethanamine analogs, making the iodinated compound the preferred choice for crystallographers who need to solve novel protein‑ligand co‑crystal structures without selenomethionine labeling.

Cytochrome P450 3A4 Modulation Studies in Drug Metabolism Research

With a >150‑fold difference in CYP3A4 inhibition observed between iodinated and non‑iodinated diarylmethanamine analogs (IC₅₀ 17 nM vs. 2,600 nM), (4-Chlorophenyl)(3-iodophenyl)methanamine offers a valuable tool compound for investigating the role of halogen substitution in CYP3A4 ligand recognition and time‑dependent inhibition [3]. This makes it particularly useful for DMPK scientists studying structure‑based metabolic stability or designing CYP3A4‑targeted chemical probes.

Synthesis of Radiolabeled Tracers via Iodine Isotope Exchange

The presence of a meta‑iodo substituent on the phenyl ring opens a direct route to ¹²⁵I‑ or ¹³¹I‑labeled analogs through isotope exchange or electrophilic substitution chemistry. This capability is not available for bromo‑, chloro‑, or fluoro‑substituted diarylmethanamines under similarly mild conditions, positioning (4-Chlorophenyl)(3-iodophenyl)methanamine as a strategic building block for the development of SPECT imaging tracers or radioligand binding assay probes.

Quote Request

Request a Quote for (4-Chlorophenyl)(3-iodophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.